4-Fluorobenzylamine-13C6 chemical properties
4-Fluorobenzylamine-13C6 chemical properties
4-Fluorobenzylamine-13C6: A Comprehensive Technical Guide on Isotopic Properties, Reactivity, and Applications
As a Senior Application Scientist specializing in isotopic labeling and mass spectrometry, I have structured this technical whitepaper to provide an authoritative deep-dive into 4-Fluorobenzylamine-13C6 . This stable isotope-labeled compound is a critical reagent in quantitative bioanalysis, metabolomics, and preclinical drug development. By substituting six standard carbon-12 atoms with carbon-13 in the aromatic ring, we achieve a precise +6 Da mass shift. This guide bridges fundamental physicochemical properties with field-proven methodologies, ensuring your analytical workflows are both robust and self-validating.
Structural & Physicochemical Profiling
The substitution of 12C with 13C in the benzyl ring alters the molecular weight and isotopic signature without affecting the electron distribution, steric hindrance, or pKa of the primary amine. This ensures identical chromatographic retention times during Liquid Chromatography (LC), which is critical for mitigating matrix effects in LC-MS/MS workflows[1].
Table 1: Comparative Physicochemical Properties
| Property | 4-Fluorobenzylamine (Unlabeled) | 4-Fluorobenzylamine-13C6 |
| CAS Number | 140-75-0[2] | 1189661-31-1[1] |
| Molecular Formula | C7H8FN | 13C6CH8FN[3] |
| Molecular Weight | 125.14 g/mol [4] | 131.10 g/mol [3] |
| Boiling Point | 183 °C[5] | ~183 °C (Isotopic effect negligible) |
| Density (at 25 °C) | 1.095 g/mL[2] | ~1.14 g/mL (Mass adjusted) |
| pKa (Amine) | 9.01 - 9.31[5] | ~9.01 - 9.31 |
| Appearance | Colorless to light yellow liquid[6] | Colorless to light yellow liquid |
Mechanistic Reactivity & Derivatization
The chemical reactivity of 4-fluorobenzylamine-13C6 is governed by two key structural features:
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The Primary Amine (-NH2): Acting as a strong nucleophile, the amine has a pKa of ~9.3[5]. While protonated at physiological pH, it becomes highly reactive towards electrophiles (e.g., acyl chlorides, NHS esters, and aldehydes) under mildly basic conditions (pH 8.5–10.0).
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The Para-Fluoro Phenyl Ring: The fluorine atom exerts an electron-withdrawing inductive effect (-I) coupled with an electron-donating resonance effect (+R). This stabilizes the benzyl radical and prevents rapid oxidative degradation, making it an excellent pharmacophore and a highly stable analytical tracer[2].
Causality in Mass Spectrometry: Low-molecular-weight aliphatic and benzyl amines often suffer from poor retention on reversed-phase LC columns and sub-optimal ionization efficiency. By derivatizing the primary amine, we increase the molecule's hydrophobicity. The 13C6 label ensures that the derivatized internal standard yields a distinct precursor ion (+6 m/z) and specific product ions during Collision-Induced Dissociation (CID), completely preventing isotopic cross-talk with the endogenous analyte[3].
Application Workflows
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Quantitative Proteomics & Metabolomics: Utilized as a heavy isotope internal standard for the absolute quantification of amine-containing metabolites and neurotransmitters.
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PET Tracer Precursor Studies: While 18F is used for Positron Emission Tomography (PET) imaging, the 13C6 variant is utilized in preclinical NMR and MS studies to trace the metabolic fate of 4-fluorobenzylamine-derived drugs without the need for radioactivity[2].
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Potassium Channel Blockade: The unlabeled variant acts as a potassium channel blocker; the 13C6 version allows for precise pharmacokinetic (PK) mapping of this binding event in target tissues[7].
Experimental Protocols: LC-MS/MS Sample Preparation
Every analytical protocol must be a self-validating system. In LC-MS/MS, matrix effects (ion suppression or enhancement) can severely compromise quantitative accuracy. By utilizing 4-Fluorobenzylamine-13C6 as an internal standard (IS), any variance in extraction recovery or ionization efficiency is proportionally mirrored in the IS signal, rendering the final Light/Heavy area ratio absolute and trustworthy.
Step-by-Step Methodology: Plasma Extraction & Derivatization
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Standard Spiking: Aliquot 100 µL of the biological plasma sample into a microcentrifuge tube. Immediately add 10 µL of 4-fluorobenzylamine-13C6 working solution (1 µg/mL in methanol)[3].
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Causality: Spiking before any extraction steps ensures that analyte loss during sample prep is proportionally mirrored by the IS, maintaining a constant quantitative ratio.
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Protein Precipitation (PPT): Add 300 µL of ice-cold acetonitrile (ACN) containing 1% formic acid. Vortex vigorously for 30 seconds to disrupt protein binding, then centrifuge at 14,000 x g for 10 minutes at 4 °C.
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Derivatization: Transfer 200 µL of the cleared supernatant to a clean autosampler vial. Add 50 µL of Dansyl chloride solution (2 mg/mL in acetone) and 50 µL of sodium carbonate buffer (100 mM, pH 9.5).
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Causality: Dansyl chloride reacts selectively with the primary amine. This adds a hydrophobic moiety that significantly enhances reversed-phase LC retention and Electrospray Ionization (ESI+) efficiency.
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Incubation & Quenching: Incubate the mixture at 60 °C for 15 minutes. Quench the unreacted Dansyl chloride by adding 10 µL of 100 mM methylamine to prevent column degradation.
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LC-MS/MS Analysis: Inject 5 µL into the LC-MS/MS system. Monitor the Multiple Reaction Monitoring (MRM) transitions for both the unlabeled drug and the 13C6 internal standard.
Mandatory Visualization: Analytical Workflow
Workflow for LC-MS/MS quantification using 4-Fluorobenzylamine-13C6 as an internal standard.
Safety & Handling
Like its unlabeled counterpart, 4-fluorobenzylamine-13C6 is a corrosive liquid. It causes severe skin burns and eye damage (GHS Hazard H314)[4]. All handling must be performed in a Class II biological safety cabinet or chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, and a face shield). Store under an inert gas (argon or nitrogen) at 2-8 °C to prevent atmospheric carbon dioxide absorption, which can lead to the formation of carbamate salts over time[7].
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- 2. 4-フルオロベンジルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 4-Fluorobenzylamine | C7H8FN | CID 67326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Fluorobenzylamine(140-75-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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- 7. 4-Fluorobenzylamine manufacturers and suppliers in india [chemicalbook.com]
